molecular formula C17H15N3O3S B2866254 (2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one CAS No. 129302-16-5

(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one

Cat. No.: B2866254
CAS No.: 129302-16-5
M. Wt: 341.39
InChI Key: RYUSTPWJHVEBEZ-NTMALXAHSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy , which provides information about the position of atoms within the molecule.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes observing changes in the compound under different conditions and may involve techniques like titration, spectroscopy, and chromatography .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity. For organic compounds, this might also include optical activity, a property relevant to compounds that contain chiral centers .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A novel approach to synthesizing derivatives related to the specified compound involves a one-pot, four-component condensation reaction. This method has advantages such as ease of handling, good yields, and straightforward workup, indicating its potential for creating complex molecules efficiently (Bade & Vedula, 2015). Another study explores the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, highlighting rapid, solvent-free reactions that avoid chromatographic purification and yield significant biological activity (Nagaraju et al., 2020).

Antimicrobial Activity

Research on novel thiazolyl pyrazole and benzoxazole derivatives demonstrates their potential antimicrobial activities. The study characterizes these compounds through spectral and analytical data, underscoring their significance in developing new antibacterial agents (Landage et al., 2019). Another contribution to this field is the synthesis and antimicrobial activity assessment of new 5-arylazothiazole, pyrazolo[1,5-a] pyrimidine, [1,2,4]triazolo[4,3-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives, which are tested against various microorganisms, providing valuable insights into the design of potent antimicrobial agents (Abdelhamid et al., 2010).

Applications in Material Science and Catalysis

An unusual coordination of a heterocyclic derivative with metals, including transition and rare-earth metals, was investigated, revealing novel metal complexes with potential applications in material science and catalysis. This study combines spectroscopic characteristics and theoretical modeling to understand the complex formation and its implications (Kovalchukova et al., 2017).

Mechanism of Action

Target of Action

Compounds containing thiazole and imidazole moieties, which are present in this compound, have been reported to show a broad range of biological activities . They have been found to interact with various targets, leading to their diverse biological effects.

Mode of Action

It is known that compounds containing thiazole and imidazole moieties can interact with their targets in various ways, leading to different biological effects . For instance, they can inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes.

Biochemical Pathways

Compounds containing thiazole and imidazole moieties have been reported to affect various biochemical pathways . For example, they can interfere with the synthesis of certain proteins, disrupt cell signaling pathways, or affect the metabolism of other compounds.

Pharmacokinetics

Factors such as the compound’s solubility, stability, and interactions with other molecules can affect its absorption and distribution in the body, its metabolism, and its excretion .

Result of Action

Compounds containing thiazole and imidazole moieties have been reported to have various biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can affect the action of a compound .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and disposing of the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling .

Properties

IUPAC Name

4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10(21)8-14(22)15-11(2)19-20(16(15)23)17-18-13(9-24-17)12-6-4-3-5-7-12/h3-9,19,22H,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAPSNSODUMWKV-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)C(=CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)/C(=C/C(=O)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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